



Technical Support Center: Detection of Eilat Virus (EILV) by RT-qPCR

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Compound of Interest		
Compound Name:	Eilevpst	
Cat. No.:	B12388616	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of Eilat virus (EILV) using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

Frequently Asked Questions (FAQs)

Q1: What is the recommended RT-qPCR assay for Eilat virus detection?

A1: A specific and sensitive RT-qPCR assay has been established for the detection of Eilat virus. This assay targets the viral RNA-dependent RNA polymerase (RdRP) gene. The use of a specific probe-based assay is recommended for higher specificity compared to intercalating dye-based assays.

Q2: What are the appropriate cell lines to grow Eilat virus for use as a positive control?

A2: Eilat virus replicates to high titers in insect cell lines, such as C6/36 (from Aedes albopictus) and C7/10 cells.[1] It is important to note that Eilat virus does not replicate in vertebrate cell lines like Vero, BHK-21, or HEK293T.[2][3] Therefore, any positive control material should be prepared from infected insect cell cultures.

Q3: What are the expected Ct values in an Eilat virus RT-qPCR?

A3: The cycle threshold (Ct) value is inversely proportional to the amount of target RNA in the sample.[4] While exact Ct values will vary depending on the sample type, viral load, RNA



extraction efficiency, and instrument used, a lower Ct value (e.g., <30) generally indicates a higher viral load. Samples with high Ct values (e.g., >35) should be interpreted with caution and may require re-testing. It is crucial to include a standard curve of known concentrations to accurately quantify viral loads and to establish a limit of detection for the assay.[4]

Q4: Can I use a pan-alphavirus RT-qPCR assay to detect Eilat virus?

A4: While some pan-alphavirus assays may detect Eilat virus, their sensitivity and specificity for EILV may not be optimal. For reliable and accurate detection, it is highly recommended to use a validated Eilat virus-specific RT-qPCR assay.

Q5: What are potential sources of inhibitors in mosquito samples?

A5: Mosquito-derived samples can contain inhibitors that may affect RT-qPCR efficiency. These can include heme from blood meals and melanin. The choice of RNA extraction kit is crucial, and methods that include steps to remove such inhibitors are recommended. A 1:10 or 1:100 dilution of the template RNA can be tested to mitigate the effect of inhibitors.

Troubleshooting Guide No Amplification or High Ct Values in Positive Samples



Potential Cause	Recommended Action	
RNA Degradation	Ensure proper sample collection and storage (-80°C). Use RNase-free reagents and consumables. Verify RNA integrity on a gel or using a bioanalyzer.	
Inefficient Reverse Transcription (RT)	Optimize the RT step by extending the incubation time or adjusting the temperature. Ensure the use of high-quality reverse transcriptase.	
Suboptimal Primer/Probe Concentration	Titrate primer and probe concentrations to determine the optimal concentrations for your assay.	
Incorrect Annealing Temperature	Perform a temperature gradient qPCR to determine the optimal annealing temperature for the specific primer and probe set.	
Presence of PCR Inhibitors	Dilute the RNA template (e.g., 1:10, 1:100) to reduce inhibitor concentration. Use an RNA extraction method designed to remove inhibitors. Include an internal control to assess for inhibition.	
Poor Primer/Probe Design	If using a custom assay, verify primer and probe design using bioinformatics tools. Ensure they are specific to Eilat virus and do not form secondary structures.	

Amplification in No-Template Control (NTC)



Potential Cause	Recommended Action	
Contamination of Reagents	Use fresh, aliquoted reagents. Prepare master mixes in a dedicated clean area, separate from sample handling and post-PCR analysis areas.	
Contaminated Work Area or Pipettes	Decontaminate work surfaces and pipettes with a suitable cleaning agent (e.g., 10% bleach followed by 70% ethanol). Use aerosol-resistant pipette tips.	
Primer-Dimer Formation	Optimize primer concentrations and annealing temperature. Analyze the melt curve (for SYBR Green assays) to confirm the absence of primer-dimers.	

Experimental Protocols Eilat Virus Specific RT-qPCR Protocol

This protocol is adapted from an assay developed for a Namibian isolate of Eilat virus.

1. Primer and Probe Sequences:

Name	Sequence (5' - 3')	
Forward Primer	AACCAGCACATCTACCCA	
Reverse Primer	TCCGTGTATGATGTTGTCGTC	
Probe	FAM-CGGTTTGGTGCCATGATGAA-ZEN	

2. Reaction Setup:



Component	Final Concentration
RT-qPCR Master Mix (2x)	1x
Forward Primer	500 nM
Reverse Primer	500 nM
Probe	250 nM
RNA Template	Variable (e.g., 1-5 μL)
Nuclease-Free Water	To final volume

3. Thermal Cycling Conditions:

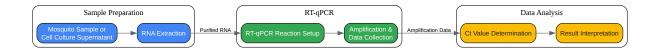
Step	Temperature (°C)	Time	Cycles
Reverse Transcription	50	10 min	1
Initial Denaturation	95	3 min	1
Denaturation	95	15 sec	40
Annealing/Extension	60	30 sec	

Controls:

- Positive Control: RNA extracted from a known Eilat virus-infected insect cell line (e.g., C6/36).
- Negative Control: RNA extracted from uninfected insect cells.
- No-Template Control (NTC): Nuclease-free water instead of RNA template.

Visualizations

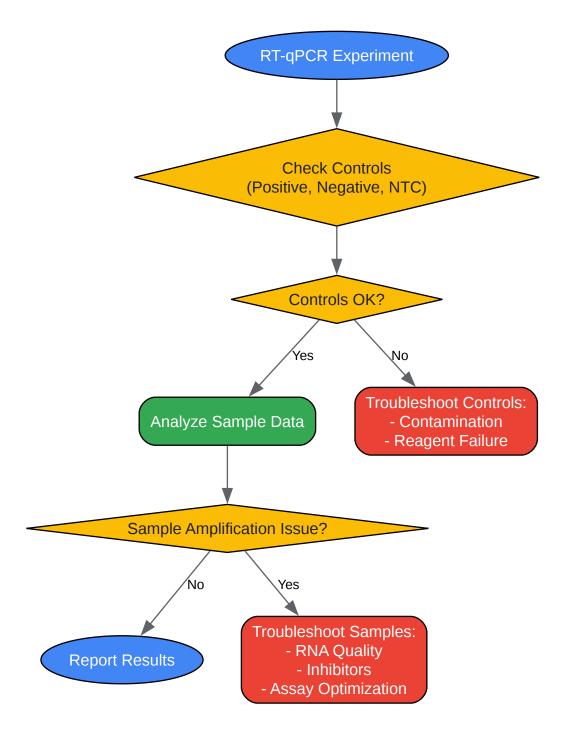




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Caption: Workflow for Eilat virus detection by RT-qPCR.





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